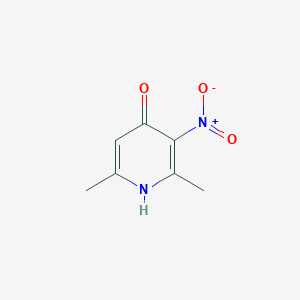

2,6-Dimethyl-3-nitropyridin-4-ol

説明

Synthesis Analysis

The synthesis of nitropyridine derivatives, including 2,6-dimethyl-3-nitropyridin-4-ol, often involves complex pathways that can include nitration, reduction, and other functional group transformations. A notable example in the realm of related compounds is the preparation of unsymmetrical bipyridyl ligands through coupling and nitration reactions, highlighting the intricate steps needed to introduce nitro groups into pyridine rings while controlling the position and number of substituents (Long et al., 1993).

Molecular Structure Analysis

Molecular structure analysis of nitropyridine derivatives has been conducted using density functional theory (DFT) and X-ray crystallography. These analyses reveal the optimized geometric parameters, such as bond lengths and angles, which are crucial for understanding the compound's reactivity and physical properties. For instance, a characterization study using DFT calculations provided insights into the vibrational frequencies, thermodynamic properties, and optimized molecular structures of a closely related compound, showcasing the utility of theoretical methods in elucidating structural details of nitropyridines (Yıldırım et al., 2011).

Chemical Reactions and Properties

Nitropyridine derivatives undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, which can significantly alter their chemical properties. The reactivity patterns of these compounds are influenced by the nitro group's electron-withdrawing effect and the positions of other substituents on the pyridine ring. These characteristics facilitate the synthesis of complex molecules with desired properties for specific applications. A study on the nucleophilic reactions of electron-deficient pyridone derivatives exemplifies the regioselective synthesis strategies that can be employed to introduce different substituents onto the pyridine ring, showcasing the versatility of nitropyridines in organic synthesis (Tohda et al., 1994).

科学的研究の応用

-

Synthesis and Reactions

- Field : Organic Chemistry

- Application : 2,6-Dimethyl-3-nitropyridin-4-ol is used in the synthesis of nitropyridines . Nitropyridines are important intermediates in organic synthesis and have been used to synthesize a variety of compounds .

- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

- Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

-

Pesticides and Medicines Synthesis

- Field : Medicinal Chemistry

- Application : 2,6-Dimethyl-3-nitropyridin-4-ol is used as a synthetic intermediate for new pesticides and medicines .

- Method : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3–H2SO4 mixed acid as the nitration reagent is usually exothermic .

- Results : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

特性

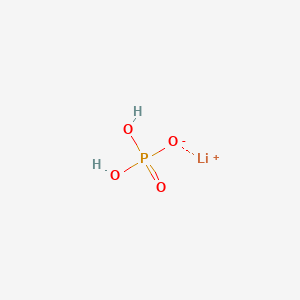

IUPAC Name |

2,6-dimethyl-3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-6(10)7(9(11)12)5(2)8-4/h3H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAUZTQOCSCVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338455 | |

| Record name | 2,6-Dimethyl-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-3-nitropyridin-4-ol | |

CAS RN |

13603-45-7 | |

| Record name | 2,6-Dimethyl-3-nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)

![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)